molecular formula C13H18O2S B14840408 2-(Cyclohexyloxy)-6-(methylthio)phenol

2-(Cyclohexyloxy)-6-(methylthio)phenol

Cat. No.: B14840408
M. Wt: 238.35 g/mol
InChI Key: XFNZJPUZHXEQSN-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-(methylthio)phenol is a substituted phenol derivative featuring a cyclohexyloxy group at position 2 and a methylthio (-SMe) group at position 6 of the aromatic ring. Its molecular formula is inferred as C₁₃H₁₈O₂S, with a molar mass of approximately 238.34 g/mol.

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-cyclohexyloxy-6-methylsulfanylphenol

InChI

InChI=1S/C13H18O2S/c1-16-12-9-5-8-11(13(12)14)15-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3

InChI Key

XFNZJPUZHXEQSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-(methylthio)phenol typically involves the introduction of the cyclohexyloxy and methylthio groups onto a phenol ring. One common method involves the reaction of 2-hydroxyphenol with cyclohexyl bromide in the presence of a base to form the cyclohexyloxy derivative. This intermediate can then be reacted with methylthiolating agents such as methylthiol chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-6-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the cyclohexyloxy and methylthio groups can influence the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 2-(Cyclohexyloxy)-6-(methylthio)phenol with related compounds:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Features
This compound Cyclohexyloxy (-OC₆H₁₁) Methylthio (-SMe) C₁₃H₁₈O₂S 238.34 High lipophilicity due to cyclohexyl group; potential for slow environmental degradation
2-Chloro-6-(methylthio)phenol Chloro (-Cl) Methylthio (-SMe) C₇H₇ClOS 174.64 Smaller substituent; higher reactivity (Cl is a leaving group); used in biocides
Irgarol 1051 tert-Butylamino (-NHC(CH₃)₃) Methylthio (-SMe)* C₁₁H₁₉N₅S 253.36 Triazine ring system; widely used antifouling agent with high aquatic toxicity
2-Ethoxy-6-[(4-methylphenyl)imino]phenol Ethoxy (-OCH₂CH₃) (4-methylphenyl)iminomethyl C₁₆H₁₇NO₂ 255.31 Schiff base formation; used in coordination chemistry and catalysis

*Note: In Irgarol 1051, the methylthio group is part of a triazine ring.

Research Findings and Gaps

  • Synthetic Routes: Cyclohexenones and phenol derivatives are often synthesized via Claisen-Schmidt condensations or nucleophilic aromatic substitutions . The target compound’s synthesis likely involves alkylation of 2-hydroxy-6-(methylthio)phenol with cyclohexyl bromide.
  • Toxicological Data: No direct toxicological studies on this compound are cited in the evidence. However, structurally related compounds like Irgarol 1051 have established ecotoxicological profiles, suggesting the need for similar evaluations .

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